molecular formula C10H9FN2OS B2654506 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 397-73-9

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2654506
CAS RN: 397-73-9
M. Wt: 224.25
InChI Key: KYSUIZJRROHKHI-ZRDIBKRKSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-bearing compounds, such as “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide”, often starts from simple commercially available building blocks . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The thiazole ring in “this compound” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The molecules related to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been studied for their vibrational spectra and electronic properties. Research has focused on their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity and interactions with cyclooxygenase 1 (COX1) through molecular docking studies suggest their versatility in photovoltaic applications and potential biological interactions (Mary et al., 2020).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and tested against various cancer cell lines. These compounds demonstrate anticancer activity at low concentrations, suggesting a potential for therapeutic applications. Their efficacy against lung, breast, and CNS cancers highlights their significance in oncology research (Hammam et al., 2005).

Antimicrobial Properties

Studies on derivatives of this compound have shown promising antimicrobial activities. Synthesized compounds exhibit good to moderate activity against selected bacterial and fungal microbial strains, with some demonstrating notable effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). This research opens pathways to new antimicrobial agents (Anuse et al., 2019).

Metabolic Stability in Drug Development

The modification of the benzothiazole ring in compounds like this compound has been explored to enhance metabolic stability, particularly to prevent deacetylation, in the development of PI3Kα and mTOR inhibitors. This approach has shown promise in creating more stable therapeutic agents (Stec et al., 2011).

Anti-inflammatory Applications

Research into compounds with structural similarities to this compound has also uncovered potential anti-inflammatory applications. Some synthesized derivatives have demonstrated significant anti-inflammatory activity, presenting new opportunities in the treatment of inflammatory conditions (Sunder et al., 2013).

Safety and Hazards

While specific safety and hazards information for “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSUIZJRROHKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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